REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:11][CH:12]=1.[F:17][C:18]([F:28])([F:27])[C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]#N)[CH:20]=1.[OH2:29]>CCCCCC.CCOCC>[F:17][C:18]([F:28])([F:27])[C:19]1[CH:20]=[C:21]([CH:22]=[CH:23][CH:24]=1)[C:25]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1)=[O:29]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1)C(F)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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CCCCCC
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Name
|
|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
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FC(C1=CC(=CC=C1)C#N)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the solution was stirred at -78° C. for 45 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to react at -78° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
immediately after the cooling bath was removed 6N hydrochloric acid (100 mL)
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Type
|
ADDITION
|
Details
|
was added in a rapid stream
|
Type
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CUSTOM
|
Details
|
a dense precipitate formed as the reaction temperature
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Type
|
CUSTOM
|
Details
|
rose rapidly to 0°-5° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to 35° C.
|
Type
|
STIRRING
|
Details
|
was stirred at that temperature until the precipitate
|
Type
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DISSOLUTION
|
Details
|
dissolved (2 hours)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction was cooled
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the aqueous phase was washed with ether (200 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed in turn with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in hot hexane (200 mL)
|
Type
|
WAIT
|
Details
|
the mixture was left at 0°-5° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting colorless crystalline material was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C(=O)C2=CC(=CC=C2)C(F)(F)F)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |